5-Chloropyrimidin-2-ol hydrochloride
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Overview
Description
5-Chloropyrimidin-2-ol hydrochloride is a chemical compound with the molecular formula C4H4Cl2N2O. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrimidin-2-ol hydrochloride typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2-aminopyrimidine with hydrochloric acid and sodium nitrite under controlled temperature conditions. The reaction proceeds through diazotization followed by chlorination to yield 5-Chloropyrimidin-2-ol .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-Chloropyrimidin-2-ol hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like methylene chloride and catalysts such as palladium.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Oxidation and Reduction: Products depend on the specific reagents and conditions used, often resulting in hydroxylated or reduced forms of the compound.
Scientific Research Applications
5-Chloropyrimidin-2-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nucleic acid bases
Mechanism of Action
The mechanism of action of 5-Chloropyrimidin-2-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In biological systems, it may also interact with nucleic acids, influencing processes like DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloropyrimidine
- 5-Bromo-2-chloropyrimidine
- 2-Amino-5-chloropyrimidine
Uniqueness
5-Chloropyrimidin-2-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers unique reactivity and binding characteristics, making it valuable in specific synthetic and medicinal applications .
Properties
IUPAC Name |
5-chloro-1H-pyrimidin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O.ClH/c5-3-1-6-4(8)7-2-3;/h1-2H,(H,6,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLWQORZOWPFCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42748-90-3 |
Source
|
Record name | 5-chloropyrimidin-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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